molecular formula C6H11N5 B563957 N2-Ethylpyrimidine-2,4,5-triamine CAS No. 100524-49-0

N2-Ethylpyrimidine-2,4,5-triamine

Cat. No.: B563957
CAS No.: 100524-49-0
M. Wt: 153.189
InChI Key: WBWBOURCSZDXMI-UHFFFAOYSA-N
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Description

N2-Ethylpyrimidine-2,4,5-triamine (CAS 100524-49-0) is a high-value pyrimidine derivative with the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol. This compound is a key intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, featuring a triamine-substituted pyrimidine core with an N2-ethyl modification, is of significant interest for its potential biological activity. Research into closely related pyrimidine-2,4,5-triamine analogs has demonstrated potent anti-tuberculosis (antiTB) activity against Mycobacterium tuberculosis H37Ra strain . The specific substitution pattern on the pyrimidine ring, including the nature and position of functional groups, is a critical factor in determining its biological efficacy, making this compound a versatile scaffold for structural modification and SAR studies . Furthermore, 2,4,5-trisubstituted pyrimidine derivatives are being actively investigated in other pharmaceutical domains, such as the discovery of novel antimalarial agents that target essential plasmodial kinases . This product is intended for research purposes as a chemical building block or biological probe in drug discovery, material science, and supramolecular chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100524-49-0

Molecular Formula

C6H11N5

Molecular Weight

153.189

IUPAC Name

2-N-ethylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C6H11N5/c1-2-9-6-10-3-4(7)5(8)11-6/h3H,2,7H2,1H3,(H3,8,9,10,11)

InChI Key

WBWBOURCSZDXMI-UHFFFAOYSA-N

SMILES

CCNC1=NC=C(C(=N1)N)N

Synonyms

Pyrimidine, 4,5-diamino-2-ethylamino- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues of N2-Ethylpyrimidine-2,4,5-triamine
Compound Name Substituents Molecular Weight Key Properties/Activities References
This compound Ethyl (N2), NH₂ (C2, C4, C5) Not reported Commercial availability; potential for drug development
6-Chloropyrimidine-2,4,5-triamine Cl (C6), NH₂ (C2, C4, C5) 159.58 Laboratory use; liquid form (95% purity)
6-Heteroarylamino-2,4,5-triamine Heteroaryl (C6), NH₂ (C2, C4, C5) Varies Anti-colitis activity (TNF-α inhibition; >1,000-fold potency vs. 5-ASA)
5-Nitroso-2,4,6-triaminopyrimidine Nitroso (C5), NH₂ (C2, C4, C6) Not reported Known impurity; stability concerns due to nitroso group

Preparation Methods

Starting Materials and Precursor Design

The synthesis of N²-ethylpyrimidine-2,4,5-triamine often begins with halogenated pyrimidine cores, such as 2-chloro-4,5-diaminopyrimidine or 2,4,5-trichloropyrimidine. These substrates enable sequential SNAr reactions, where chlorine atoms are displaced by nucleophiles like ethylamine. For example, 2-chloro-4,5-diaminopyrimidine reacts with ethylamine in acetonitrile or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate or sodium hydride) to yield the N²-ethyl derivative. The reaction typically proceeds at room temperature or with mild heating (40–60°C), achieving moderate to high yields (50–85%) depending on the substitution pattern.

Solvent and Base Optimization

Polar aprotic solvents such as acetonitrile or 1,2-dimethoxyethane (DME) enhance nucleophilicity and reaction rates. In a representative procedure from Ambeed (2020), ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate underwent displacement with 3-aminopyrrolidine in DME, yielding 90% product after 10 minutes at room temperature. Similarly, sodium methoxide or potassium tert-butoxide deprotonates ethylamine, facilitating its attack on the electron-deficient pyrimidine ring.

Reductive Amination and Hydrogenation Strategies

Styryl Intermediate Reduction

A patent by PMC (2008) highlights the use of styryl-protected pyrimidines, where a styryl group at the 6-position stabilizes the ring during substitutions. For instance, 2,4-dichloro-6-styrylpyrimidine reacts with ethylamine to form a di-substituted intermediate, which is hydrogenated over palladium on carbon (Pd/C) to remove the styryl group and yield the target triamine. This method avoids over-reduction of amino groups and achieves yields of 70–80%.

Catalytic Hydrogenation Conditions

Hydrogenation at atmospheric pressure (1 atm H₂) in ethanol or methanol ensures selective reduction of unsaturated bonds without affecting amino groups. Post-hydrogenation purification via column chromatography or recrystallization from ethyl acetate or dichloromethane enhances product purity.

Oxidative Functionalization and Diazotization

Nitrosation and Diazonium Salt Formation

A 1949 patent (US2584024A) describes converting diamino-alkoxypyrimidines to triamino derivatives using nitrous acid. For example, 2,4-diamino-6-ethoxypyrimidine treated with sodium nitrite in sulfuric acid at 25–30°C undergoes diazotization, followed by reduction to introduce the third amino group. Adapting this method, N²-ethylpyrimidine-2,4,5-triamine could be synthesized by substituting the ethoxy group with ethylamine prior to nitrosation.

Oxidation of Thioethers

Methylsulfonyl groups serve as effective leaving groups in SNAr reactions. Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate reacts with ethylamine in DME to replace the sulfonyl group, yielding ethyl-substituted pyrimidines with 57–90% efficiency. Subsequent hydrolysis of the ester moiety and amination at the 4- and 5-positions could furnish the triamine.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Key AdvantagesLimitations
SNAr with Ethylamine2-Chloro-4,5-diaminopyrimidineK₂CO₃, MeCN, 25°C, 2–3 h57–85Regioselective, mild conditionsRequires halogenated precursors
Hydrogenation of Styryl2,4-Dichloro-6-styrylpyrimidinePd/C, H₂, EtOH, 25°C, 12 h70–80Stabilizes ring during synthesisMulti-step, cost of catalysts
Nitrosation2,4-Diamino-6-ethoxypyrimidineNaNO₂, H₂SO₄, 25°C, 1 h60–75Direct aminationHarsh acidic conditions
Sulfonyl DisplacementEthyl 2-(methylsulfonyl)pyrimidine-5-carboxylateEthylamine, DME, 50°C, 1 h49–90High functional group toleranceEster hydrolysis required

Mechanistic Insights and Reaction Optimization

Electronic and Steric Effects

The electron-withdrawing nature of chlorine or sulfonyl groups at the 2-position activates the pyrimidine ring for SNAr. Ethylamine, a moderate nucleophile, attacks the para- and meta-positions relative to existing amino groups, with steric hindrance minimized by using bulky solvents like DME.

Temperature and Solvent Impact

Elevated temperatures (50–60°C) accelerate substitutions but risk side reactions such as over-alkylation. Methanol and ethanol, while protic, stabilize intermediates through hydrogen bonding, as seen in sodium methoxide-mediated reactions .

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (>70°C) improve reaction rates but may degrade sensitive intermediates.
  • Catalysts : MgCl₂ or DIEPA enhances coupling efficiency in heteroarylation steps .
  • Purification : Silica gel chromatography or recrystallization ensures >95% purity .

How can structural integrity and purity of this compound be validated?

Basic Research Question
Methodological Approaches :

  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., π-stacking interactions in pyrimidine derivatives) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group at N2: δ ~2.8 ppm for CH₂; aromatic protons at ~7.3–8.6 ppm) .
    • 2D NMR (COSY, HSQC) : Assigns spin systems and connectivity .
  • Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ at m/z 226) validates molecular weight .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time compared to standards .

What strategies optimize the synthesis of this compound for higher yields?

Advanced Research Question
Experimental Design Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance SNAr reactivity .
  • Catalytic Systems : MgCl₂ in MeCN improves heteroarylation efficiency (47% yield vs. 30% without catalyst) .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for coupling, 70°C for deprotection) minimizes side reactions .

Q. Case Study :

  • Yield Improvement : Use of NaN₃ in aqueous medium at 70°C increased amination efficiency from 50% to 68% .

How is the in vivo efficacy of this compound evaluated in disease models?

Advanced Research Question
Methodological Framework :

  • TNBS-Induced Colitis Model :
    • Dosing : Oral administration (10–50 mg/kg/day) in rats; efficacy compared to 5-ASA or sulfasalazine .
    • Endpoints : Colon length, histopathology (inflammatory cell infiltration), and TNF-α levels (ELISA) .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

Q. Case Study :

  • A derivative showed 90% TNF-α inhibition in vitro but only 50% in vivo due to rapid hepatic clearance. Adjusting to sustained-release formulations improved in vivo efficacy to 70% .

What mechanistic studies elucidate the TNF-α inhibitory activity of this compound?

Advanced Research Question
Methodological Approaches :

  • Molecular Docking : Simulate binding to TNF-α (PDB ID: 2AZ5); prioritize residues like Leu120, Tyr59 for hydrogen bonding .
  • Western Blotting : Measure NF-κB pathway modulation (e.g., reduced p65 phosphorylation) .
  • Transcriptomics : RNA-seq of treated macrophages to identify downregulated pro-inflammatory genes (e.g., IL-6, IL-1β) .

Q. Key Finding :

  • The ethyl group at N2 enhances hydrophobic interactions with TNF-α’s binding pocket, explaining its superior activity vs. methyl analogs .

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